molecular formula C19H38O2 B14208043 2-[(12-Methyltridecyl)oxy]oxane CAS No. 828933-55-7

2-[(12-Methyltridecyl)oxy]oxane

Cat. No.: B14208043
CAS No.: 828933-55-7
M. Wt: 298.5 g/mol
InChI Key: WPQZPZNKYQEBOQ-UHFFFAOYSA-N
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Description

2-[(12-Methyltridecyl)oxy]oxane is an organic compound that belongs to the class of oxanes, which are cyclic ethers containing a six-membered ring with one oxygen atom. This compound is characterized by the presence of a 12-methyltridecyl group attached to the oxygen atom in the oxane ring. It is a colorless liquid with various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(12-Methyltridecyl)oxy]oxane typically involves the reaction of 12-methyltridecanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired oxane compound. The reaction conditions generally include:

    Temperature: Ambient to slightly elevated temperatures (25-50°C)

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvent: Dichloromethane or other non-polar solvents

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[(12-Methyltridecyl)oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can replace the 12-methyltridecyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated cyclic ethers.

    Substitution: Formation of substituted oxanes with various functional groups.

Scientific Research Applications

2-[(12-Methyltridecyl)oxy]oxane has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of cyclic ethers and other heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 2-[(12-Methyltridecyl)oxy]oxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A simpler cyclic ether with a six-membered ring and one oxygen atom.

    2-[(12-Methyltridecanoyl)oxy]-3-(octanoyloxy)propyl stearate: A structurally related compound with additional ester groups.

Uniqueness

2-[(12-Methyltridecyl)oxy]oxane is unique due to the presence of the 12-methyltridecyl group, which imparts specific physicochemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the formulation of surfactants and lubricants.

Properties

CAS No.

828933-55-7

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

2-(12-methyltridecoxy)oxane

InChI

InChI=1S/C19H38O2/c1-18(2)14-10-8-6-4-3-5-7-9-12-16-20-19-15-11-13-17-21-19/h18-19H,3-17H2,1-2H3

InChI Key

WPQZPZNKYQEBOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCOC1CCCCO1

Origin of Product

United States

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